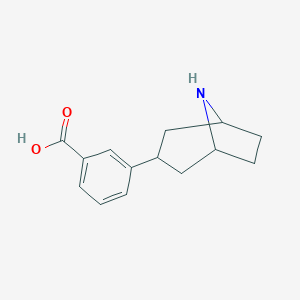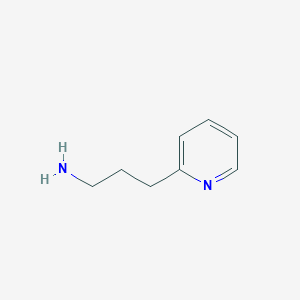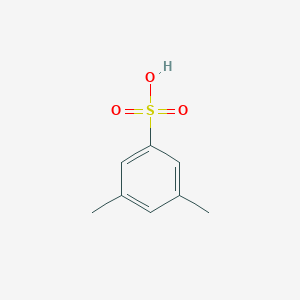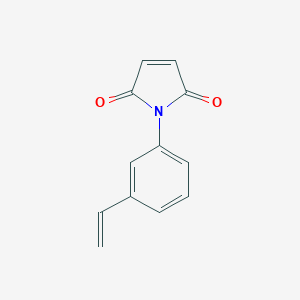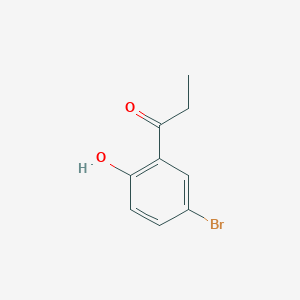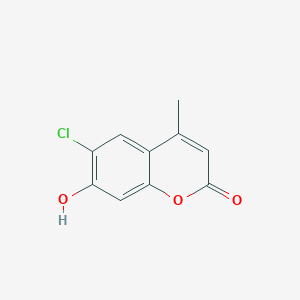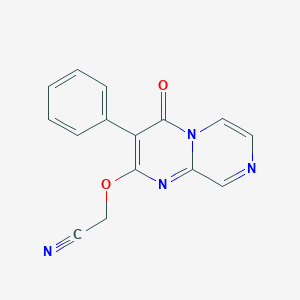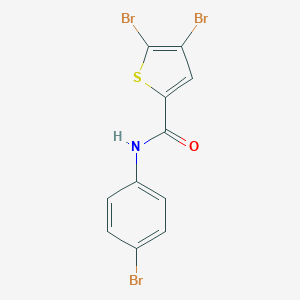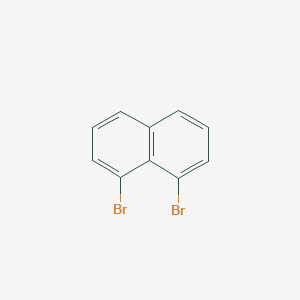
1,8-Dibromonaftaleno
Descripción general
Descripción
1,8-Dibromonaphthalene: is an organic compound with the molecular formula C10H6Br2 . It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 8 positions on the naphthalene ring. This compound is known for its symmetrical structure and is used as an intermediate in organic synthesis and various industrial applications .
Aplicaciones Científicas De Investigación
1,8-Dibromonaphthalene has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photoluminescent properties.
Chemical Sensors: It is employed in the synthesis of chiral ligands and sensors for detecting various chemical species.
Mecanismo De Acción
Target of Action
1,8-Dibromonaphthalene is a chemical compound used in organic synthesis. Its primary target is the naphthalene ring, a basic structure in organic chemistry .
Mode of Action
The compound interacts with its target through a process known as the “halogen dance reaction”. The steric repulsion between the peri-bromo groups of 1,8-dibromonaphthalene distorts the naphthalene ring, allowing for nonelectronical activation . This distortion facilitates the 1,2-rearrangement of the bromo group .
Biochemical Pathways
The primary biochemical pathway affected by 1,8-dibromonaphthalene is the unsymmetrization of the naphthalene ring . This process leads to the formation of uncommon bromoarenes . The rearrangement of the bromo group results in the formation of 1,7-dibromonaphthalene .
Result of Action
The result of the action of 1,8-dibromonaphthalene is the production of 1,7-dibromonaphthalene . This compound is characterized by two C–Br bonds arranged at a 60° angle . It can be used to synthesize a unique metal–organic framework comprising a 52-membered ring network .
Action Environment
The action of 1,8-dibromonaphthalene is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, the “halogen dance reaction” is facilitated by the treatment with trifluoromethanesulfonic acid
Análisis Bioquímico
Biochemical Properties
It is known that 1,8-Dibromonaphthalene shows great potential in highly efficient photoluminescent blue and green OLEDs, chiral ligands and sensors, nonlinear optic chromophores, stereo-dynamic switches, and other optoelectronic devices .
Molecular Mechanism
It is known that 1,8-Dibromonaphthalene is a symmetrical double bromo-substituted naphthalene
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,8-Dibromonaphthalene can be synthesized through the bromination of naphthalene. One common method involves the diazotisation of triazine with sodium nitrite in sulfuric acid, followed by the addition of copper(I) bromide and hydrobromic acid. This method yields 1,8-dibromonaphthalene in a 44% yield .
Industrial Production Methods: In industrial settings, the production of 1,8-dibromonaphthalene often involves large-scale bromination reactions using bromine and a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 1,8-Dibromonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is used in palladium-catalyzed coupling reactions, such as Suzuki coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Palladium-Catalyzed Coupling: Reagents include palladium catalysts, such as palladium acetate, and bases like potassium carbonate.
Major Products:
Substitution Reactions: Products include naphthalene derivatives with various substituents replacing the bromine atoms.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Comparación Con Compuestos Similares
1,5-Dibromonaphthalene: Another dibromo derivative of naphthalene with bromine atoms at the 1 and 5 positions.
1,8-Diiodonaphthalene: A similar compound with iodine atoms instead of bromine at the 1 and 8 positions.
Uniqueness: 1,8-Dibromonaphthalene is unique due to its symmetrical structure, which allows for specific reactivity patterns in substitution and coupling reactions. This symmetry can be advantageous in the synthesis of certain organic compounds and materials .
Propiedades
IUPAC Name |
1,8-dibromonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXBGTIGAIESIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347743 | |
| Record name | 1,8-Dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17135-74-9 | |
| Record name | 1,8-Dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-Dibromonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



